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Compound of Interest

Compound Name: Antitubercular agent-31

Cat. No.: B12400037 Get Quote

These application notes provide an overview of the experimental design for the investigation of

"Antitubercular agent-31" (ATA-31), a novel investigational compound for tuberculosis (TB)

research. The included protocols and data are intended for researchers, scientists, and drug

development professionals.

Introduction and Mechanism of Action
Tuberculosis remains a significant global health threat, exacerbated by the emergence of

multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium

tuberculosis (M. tb).[1][2] The development of new therapeutic agents with novel mechanisms

of action is therefore a critical priority. ATA-31 is a promising new chemical entity with potent

antimycobacterial activity.

Based on preliminary studies, ATA-31 is hypothesized to act by inhibiting the mycobacterial

membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter responsible for

shuttling mycolic acid precursors from the cytoplasm to the periplasm for incorporation into the

mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to

bacterial cell death.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12400037?utm_src=pdf-interest
https://www.benchchem.com/product/b12400037?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10663d
https://pmc.ncbi.nlm.nih.gov/articles/PMC2650526/
https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10663d
https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10663d
https://go.drugbank.com/drugs/DB00951
https://unisciencepub.com/abstract/anti-tuberculosis-drugs-and-mechanisms-of-action-review/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm Cell Membrane Periplasm

Mycolic Acid Precursors MmpL3 Transporter Transport Mycolic Acid Synthesis Delivery Cell Wall
 Incorporation

ATA-31  Inhibition

Click to download full resolution via product page

Figure 1: Proposed mechanism of action of ATA-31.

Quantitative Data
The following tables summarize the in vitro and in vivo activity of ATA-31.

Table 1: In Vitro Activity of ATA-31 against M. tuberculosis

Strain
Resistance
Profile

ATA-31 MIC
(µM)

Isoniazid MIC
(µM)

Rifampicin
MIC (µM)

H37Rv Drug-Sensitive 0.5 0.2 0.1

MDR-1 INHR, RIFR 0.6 > 16 > 32

XDR-1
INHR, RIFR,

FQR, INJR
0.8 > 16 > 32

MIC: Minimum Inhibitory Concentration. Data are representative of triplicate experiments.

Table 2: Cytotoxicity of ATA-31

Cell Line ATA-31 IC50 (µM) Selectivity Index (SI)*

Vero (mammalian kidney

epithelial cells)
> 200 > 400
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IC50: Half-maximal inhibitory concentration. SI = IC50 (Vero) / MIC (H37Rv).* A higher SI

indicates greater selectivity for the pathogen.[1]

Table 3: In Vivo Efficacy of ATA-31 in a Murine Model of Chronic TB Infection

Treatment Group Dosage (mg/kg/day)
Mean Lung CFU log10 (±
SD) at 4 weeks

Vehicle Control - 6.8 (± 0.4)

Isoniazid 25 4.2 (± 0.3)

ATA-31 50 4.5 (± 0.5)

ATA-31 100 3.9 (± 0.4)

CFU: Colony Forming Units. SD: Standard Deviation.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of ATA-

31 against M. tuberculosis.

Materials:

M. tuberculosis strains (H37Rv, MDR, XDR)

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-

Catalase)

ATA-31 stock solution (in DMSO)

Isoniazid and Rifampicin stock solutions (in DMSO)

Alamar Blue reagent

Sterile 96-well microplates
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Procedure:

Prepare a serial two-fold dilution of ATA-31 and control drugs in a 96-well plate. The final

concentration range should typically span from 0.05 µM to 100 µM.

Prepare a log-phase culture of M. tuberculosis and adjust the turbidity to a McFarland

standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

Inoculate each well of the microplate with 100 µL of the bacterial suspension. Include a drug-

free control and a sterile control.

Seal the plates and incubate at 37°C for 7 days.

After incubation, add 20 µL of Alamar Blue reagent to each well.

Re-incubate the plates at 37°C for 24 hours.

Observe the color change. A blue color indicates no bacterial growth, while a pink color

indicates growth.

The MIC is defined as the lowest drug concentration that prevents the color change from

blue to pink.

This protocol assesses the cytotoxicity of ATA-31 against a mammalian cell line (Vero cells)

using a standard MTT assay.

Materials:

Vero cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

ATA-31 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile 96-well microplates

Procedure:

Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24

hours at 37°C in a 5% CO2 atmosphere.

Prepare serial dilutions of ATA-31 in DMEM.

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective

wells. Include a vehicle control (DMSO) and a no-cell control.

Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle control and determine the IC50

value.

This protocol evaluates the in vivo efficacy of ATA-31 in a BALB/c mouse model of chronic TB

infection.

Materials:

Female BALB/c mice (6-8 weeks old)

M. tuberculosis H37Rv

Aerosol exposure chamber

ATA-31 formulation for oral gavage

Isoniazid formulation for oral gavage
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Vehicle control

Middlebrook 7H11 agar plates

Procedure:

Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a

chronic infection.

Four weeks post-infection, randomize the mice into treatment and control groups.

Administer ATA-31, isoniazid, or vehicle control orally once daily for four weeks.

At the end of the treatment period, euthanize the mice.

Aseptically remove the lungs, homogenize the tissue in sterile saline.

Prepare serial dilutions of the lung homogenates and plate on Middlebrook 7H11 agar.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colonies to determine the bacterial load (CFU) in the lungs.

Experimental Workflow
The following diagram illustrates the overall experimental workflow for the preclinical evaluation

of ATA-31.
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Figure 2: Preclinical evaluation workflow for ATA-31.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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